molecular formula C22H33N3O3 B11444579 N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

Cat. No.: B11444579
M. Wt: 387.5 g/mol
InChI Key: AYBNYIBESYIIJW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a methylcyclohexyl group, and an isoleucinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acetylation of 4-aminophenyl compounds, followed by the coupling of the resulting acetylamino derivative with isoleucine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino)phenylacetamide
  • N-(4-acetylamino)phenylsulfonamide
  • N-(4-acetylamino)phenylbenzamide

Uniqueness

N-[4-(acetylamino)phenyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(4-acetamidoanilino)-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C22H33N3O3/c1-5-15(3)20(25-21(27)17-8-6-14(2)7-9-17)22(28)24-19-12-10-18(11-13-19)23-16(4)26/h10-15,17,20H,5-9H2,1-4H3,(H,23,26)(H,24,28)(H,25,27)

InChI Key

AYBNYIBESYIIJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)NC(=O)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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